molecular formula C14H13Cl2NO2 B3033393 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol CAS No. 1019496-10-6

2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3033393
CAS No.: 1019496-10-6
M. Wt: 298.2 g/mol
InChI Key: BNQHKFXSFIKKGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3,5-dichloroaniline with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact details of the industrial production process are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its use, such as in biological or chemical studies .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol include:

Uniqueness

What sets this compound apart from its similar compounds is its specific functional groups and their arrangement, which confer unique chemical properties and reactivity .

Properties

IUPAC Name

2-[(3,5-dichloroanilino)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-10(15)5-11(16)7-12/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQHKFXSFIKKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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